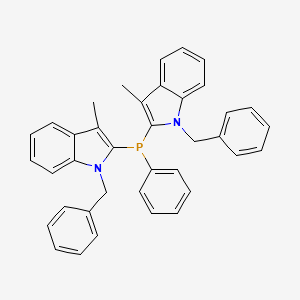

![molecular formula C26H35O3P B12544523 [(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone] CAS No. 151250-02-1](/img/structure/B12544523.png)

[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanon] ist eine organische Phosphorverbindung, die für ihre einzigartigen chemischen Eigenschaften und Anwendungen bekannt ist. Aufgrund seiner Fähigkeit, in verschiedenen chemischen Reaktionen als Reagenz und Katalysator zu wirken, wird es häufig in verschiedenen Bereichen wie der organischen Synthese, der Polymerchemie und der Materialwissenschaften eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanon] umfasst typischerweise die Reaktion von 2,6-Dimethoxybenzoylchlorid mit 2,4,4-Trimethylpentylalkohol in Gegenwart einer Base. Diese Reaktion erzeugt Chlorwasserstoffgas, das ordnungsgemäß gemanagt und neutralisiert werden muss .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und den Einsatz von Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Reaktionstypen

[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanon] durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann Alkohole zu Ketonen oder Aldehyden oxidieren.

Reduktion: Es kann reduziert werden, um verschiedene phosphorhaltige Verbindungen zu bilden.

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Basen wie Natriumhydroxid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen Ketone oder Aldehyde ergeben, während Substitutionsreaktionen verschiedene substituierte Phosphorverbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanon] hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in organischen Synthese- und Polymerisationsreaktionen verwendet.

Biologie: Es kann bei der Synthese biologisch aktiver Verbindungen verwendet werden.

Industrie: Es wird bei der Herstellung von fortschrittlichen Materialien und als Katalysator in verschiedenen industriellen Prozessen verwendet .

Wirkmechanismus

Der Mechanismus, durch den [(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanon] seine Wirkungen ausübt, beinhaltet seine Fähigkeit, mit verschiedenen molekularen Zielstrukturen und -wegen zu interagieren. Es kann als Katalysator wirken, indem es die Bildung und Spaltung chemischer Bindungen erleichtert, wodurch die Reaktionsgeschwindigkeiten beschleunigt werden. Die spezifischen molekularen Zielstrukturen und -wege hängen von der jeweiligen Reaktion und Anwendung ab .

Wirkmechanismus

The mechanism by which [(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone] exerts its effects involves its ability to interact with various molecular targets and pathways. It can act as a catalyst by facilitating the formation and breaking of chemical bonds, thereby accelerating reaction rates. The specific molecular targets and pathways depend on the particular reaction and application .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige Verbindungen, die [(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanon] ähneln, sind:

- Bis(2,4,4-trimethylpentyl)phosphinsäure

- Phenyl bis(2,4,6-trimethylbenzoyl)phosphinoxid .

Einzigartigkeit

Was [(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanon] von diesen ähnlichen Verbindungen abhebt, ist seine einzigartige Kombination von funktionellen Gruppen, die es ihm ermöglichen, an einer größeren Bandbreite chemischer Reaktionen teilzunehmen. Seine spezifische Struktur bietet auch unterschiedliche physikalische und chemische Eigenschaften, die es besonders nützlich für spezielle Anwendungen machen .

Eigenschaften

CAS-Nummer |

151250-02-1 |

|---|---|

Molekularformel |

C26H35O3P |

Molekulargewicht |

426.5 g/mol |

IUPAC-Name |

[(2,6-dimethylbenzoyl)-(2,4,4-trimethylpentyl)phosphoryl]-(2,6-dimethylphenyl)methanone |

InChI |

InChI=1S/C26H35O3P/c1-17(15-26(6,7)8)16-30(29,24(27)22-18(2)11-9-12-19(22)3)25(28)23-20(4)13-10-14-21(23)5/h9-14,17H,15-16H2,1-8H3 |

InChI-Schlüssel |

BDGDYAHBIXFCIS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)C(=O)P(=O)(CC(C)CC(C)(C)C)C(=O)C2=C(C=CC=C2C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)

![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)

![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)

![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)

![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)

![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12544511.png)